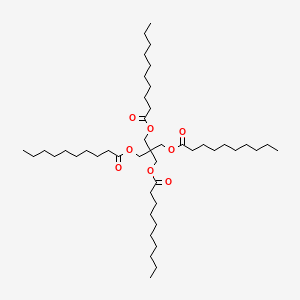
Rislenemdaz
Overview
Description
Mechanism of Action
Target of Action
Rislenemdaz, also known as CERC-301 or MK-0657, is a small-molecule antagonist of the NMDA receptor . Its primary target is the NMDA receptor subunit 2B (NR2B) . The NR2B subunits are primarily located in the spinal cord and forebrain .
Mode of Action
This compound binds specifically to the GluN2B subunit of the NMDA receptor, preventing endogenous glutamate from acting on it . This specificity allows this compound to mitigate the symptoms of depression without having many adverse effects due to off-target binding .
Biochemical Pathways
The NMDA receptor, an ionotropic glutamate receptor, plays a crucial role in the pathophysiology and treatment responsivity of major depressive disorder (MDD) . This compound, by acting as an antagonist to the GluN2B subunit of the NMDA receptor, affects the glutamatergic neurotransmission pathway . It has been suggested that this compound may exert its antidepressant effects through affecting the lateral habenula (LHb) such as downregulating brain-derived neurotrophic factor (BDNF) expression in the LHb .
Pharmacokinetics
This compound is orally active . It and its active metabolite have been shown to have an onset of action of about 1 hour and half-lives of 12–17 hours and 21–26 hours, respectively . It has been proven to have a very high binding affinity for its target (Ki = 8.1 nM) .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the expression of GluN2B, BDNF, and c-Fos (a neuronal activity marker) in the LHb . Both systemic and intra-LHb administration of this compound alleviated chronic restraint stress (CRS)-induced despair-like behavior .
Action Environment
For instance, in a study where this compound was administered under a chronic restraint stress (CRS)-induced depressive-like mouse model, it was found to alleviate CRS-induced despair-like behavior .
Biochemical Analysis
Biochemical Properties
Rislenemdaz functions as a small-molecule antagonist of the NMDA receptor, specifically targeting the GluN2B subunits. These subunits are predominantly found in the spinal cord and forebrain. By binding to the GluN2B subunit, this compound prevents endogenous glutamate from acting on the receptor. This interaction is crucial as it mitigates the symptoms of depression without causing significant adverse effects due to off-target binding. The high binding affinity of this compound (Ki = 8.1 nM) ensures its effectiveness in blocking the receptor .
Cellular Effects
This compound has been observed to influence various cellular processes, particularly in the lateral habenula, a brain region implicated in the pathogenesis of depression. Systemic administration of this compound reduces the expression of GluN2B, brain-derived neurotrophic factor (BDNF), and c-Fos, a neuronal activity marker, in the lateral habenula. This reduction alleviates despair-like behavior in animal models subjected to chronic restraint stress. The compound’s ability to downregulate BDNF expression suggests its potential in modulating neuroplasticity and cellular signaling pathways associated with depression .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding specifically to the GluN2B subunit of the NMDA receptor. This binding inhibits the receptor’s activity, preventing the excitatory neurotransmitter glutamate from exerting its effects. The inhibition of NMDA receptor activity leads to a decrease in calcium influx, which in turn affects downstream signaling pathways involved in synaptic plasticity and neuronal survival. The specificity of this compound for the GluN2B subunit allows it to target regions of the brain associated with depression while minimizing off-target effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated a rapid onset of action, with effects observed within one hour of administration. The compound and its active metabolite have half-lives of 12-17 hours and 21-26 hours, respectively. Over time, this compound maintains its stability and continues to exert its antidepressant effects without significant degradation. Long-term studies have shown that this compound can sustain its therapeutic effects, making it a viable candidate for chronic treatment of depression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively alleviates depressive-like behaviors without causing significant adverse effects. At higher doses, the compound may exhibit toxic effects, highlighting the importance of dose optimization in therapeutic settings. Studies have shown that the therapeutic window for this compound is relatively wide, allowing for effective treatment at doses that are well-tolerated by the subjects .
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes biotransformation to produce its active metabolite. The metabolic pathways involve various enzymes, including cytochrome P450 isoforms, which facilitate the conversion of this compound to its active form. The active metabolite retains the ability to bind to the GluN2B subunit, contributing to the overall therapeutic effects of the compound. The metabolism of this compound ensures its sustained activity and prolonged therapeutic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s ability to cross the blood-brain barrier allows it to reach its target sites in the brain effectively. Once inside the brain, this compound accumulates in regions with high expression of GluN2B subunits, such as the spinal cord and forebrain. This targeted distribution enhances the compound’s efficacy in treating depression .
Subcellular Localization
This compound is localized primarily at the synaptic sites where NMDA receptors are abundant. The compound’s binding to the GluN2B subunit at these sites inhibits receptor activity, leading to a reduction in excitatory neurotransmission. This subcellular localization is crucial for the compound’s ability to modulate synaptic plasticity and neuronal signaling. Additionally, post-translational modifications of this compound may influence its targeting to specific compartments within the cell, further enhancing its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MK-0657 involves several steps, starting from commercially available starting materials. The key steps include the formation of the piperidine ring, introduction of the fluorine atom, and attachment of the pyrimidinylamino group. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of MK-0657 would likely follow similar synthetic routes as those used in laboratory settings but scaled up to accommodate larger quantities. This involves optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as crystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
MK-0657 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
MK-0657 has been extensively studied for its potential therapeutic applications, particularly in the field of neuropsychiatry. Some of its key applications include:
Treatment of Depression: MK-0657 has shown promise as an adjunctive therapy for treatment-resistant depression, with studies indicating its potential to alleviate depressive symptoms.
Research Tool: MK-0657 is used as a research tool to study the role of NMDA receptors in various neurological and psychiatric conditions.
Comparison with Similar Compounds
Similar Compounds
Ketamine: Another NMDA receptor antagonist, ketamine has rapid antidepressant effects but is associated with psychotomimetic side effects.
Memantine: Used in the treatment of Alzheimer’s disease, memantine is a non-selective NMDA receptor antagonist.
Ifenprodil: A selective NMDA receptor subunit 2B antagonist, similar to MK-0657, but with different pharmacokinetic properties
Uniqueness
MK-0657’s uniqueness lies in its high selectivity for the NMDA receptor subunit 2B, which allows for targeted modulation of glutamatergic neurotransmission with minimal off-target effects. This specificity makes it a promising candidate for treating conditions where NMDA receptor dysregulation is implicated .
Properties
IUPAC Name |
(4-methylphenyl)methyl (3S,4R)-3-fluoro-4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O2/c1-14-3-5-15(6-4-14)13-26-19(25)24-10-7-16(17(20)12-24)11-23-18-21-8-2-9-22-18/h2-6,8-9,16-17H,7,10-13H2,1H3,(H,21,22,23)/t16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECBFDWSXWAXHY-IAGOWNOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC(=O)N2CCC(C(C2)F)CNC3=NC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC(=O)N2CC[C@@H]([C@@H](C2)F)CNC3=NC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801031864 | |
| Record name | Rislenemdaz | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
808733-05-3, 808732-98-1 | |
| Record name | rel-(4-Methylphenyl)methyl (3R,4S)-3-fluoro-4-[(2-pyrimidinylamino)methyl]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=808733-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rislenemdaz [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0808732981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-0657, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0808733053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CERC-301 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12063 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rislenemdaz | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RISLENEMDAZ | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HAM167S5T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | RISLENEMDAZ, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DY7M91WQ1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


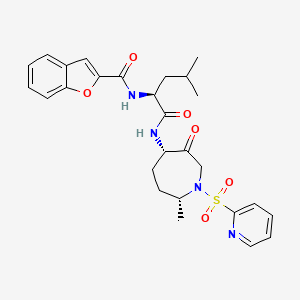
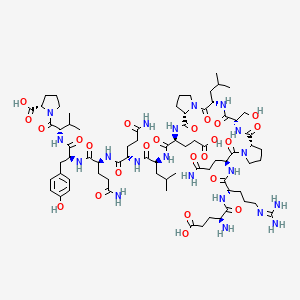

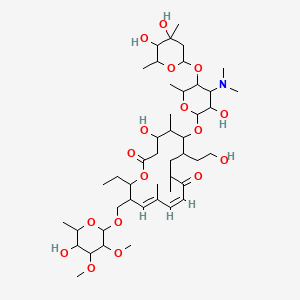
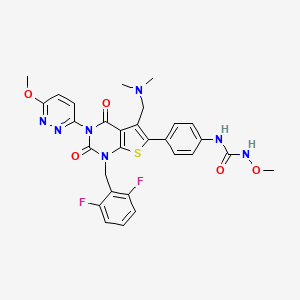

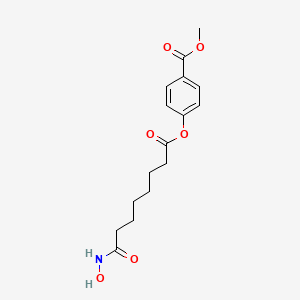

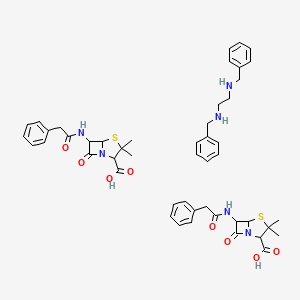

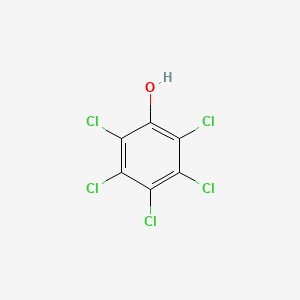
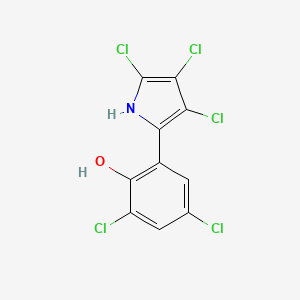
![3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B1679280.png)
